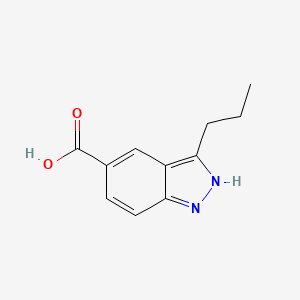

1H-Indazole-5-carboxylic acid, 3-propyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indazole-5-carboxylic acid, 3-propyl- is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxylic acid, 3-propyl- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of 1H-Indazole-5-carboxylic acid, 3-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indazole-5-carboxylic acid, 3-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1H-Indazole derivatives have been extensively researched for their pharmacological properties. The compound serves as a scaffold in drug discovery, particularly for developing agents targeting various diseases.

a. Antitumor Activity

Several studies have reported the synthesis of indazole derivatives that exhibit antitumor activity by acting as tubulin inhibitors. These compounds interfere with cell mitosis, making them potential candidates for cancer therapeutics. For instance, a study synthesized novel indazole derivatives and evaluated their effects on cancer cell lines, demonstrating significant cytotoxicity against various tumor types .

b. Antiprotozoal Properties

Research has shown that indazole derivatives possess strong antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. A study synthesized multiple derivatives and assessed their biological activities, revealing structural features that enhance their efficacy against these protozoa .

Synthesis and Chemical Properties

The synthesis of 1H-Indazole-5-carboxylic acid, 3-propyl- typically involves several chemical reactions that yield high purity and yield rates. The following table summarizes typical synthesis conditions and yields:

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| EDC-mediated coupling | 93% | Methanol, room temperature, overnight stirring |

| Suzuki cross-coupling | Varies | Cesium carbonate as base, various boronic acids |

| One-pot synthesis | High | Ultrasound-assisted conditions |

Case Study 1: Synthesis of Novel Indazole Derivatives

A research team synthesized a series of indazole derivatives to evaluate their antitumor properties. They employed a Suzuki cross-coupling reaction to create various substituted indazoles, leading to compounds with enhanced biological activity . The study highlighted the importance of structural modifications in improving efficacy.

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing indazole derivatives containing piperazine moieties. These compounds were screened for antimicrobial activity against several bacterial strains. Results indicated that specific substitutions on the indazole core significantly influenced antimicrobial potency .

Wirkmechanismus

The mechanism of action of 1H-Indazole-5-carboxylic acid, 3-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 1H-Indazole-4-carboxylic acid

- 1H-Indazole-3-carboxylic acid

- 1H-Indazole-6-carboxylic acid

Comparison: 1H-Indazole-5-carboxylic acid, 3-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indazole carboxylic acids, the 3-propyl substitution may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biologische Aktivität

1H-Indazole-5-carboxylic acid, 3-propyl- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Receptor: Sphingosine-1 Phosphate Receptor-1 (S1P1)

The primary target of 1H-Indazole-5-carboxylic acid, 3-propyl- is the S1P1 receptor. The compound activates and subsequently desensitizes this receptor, leading to various physiological effects. The interaction with S1P1 is crucial for maintaining endothelial barrier integrity and inducing peripheral blood lymphopenia, which is essential in regulating immune responses and vascular permeability.

The compound exhibits several notable biochemical properties:

- Chemical Structure : It belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure.

- Melting Point : The compound has a melting point between 318-322 °C, indicating its stability at room temperature.

- Solubility : Its solubility profile is conducive for biological assays, enhancing its potential for therapeutic applications.

Biological Activity Overview

1H-Indazole-5-carboxylic acid, 3-propyl- has demonstrated various biological activities in laboratory settings:

- Anti-inflammatory Effects : Indazole derivatives have shown weak anti-inflammatory activity in animal models. They inhibit the oxidation of arachidonic acid, a key step in the inflammatory response.

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, although further investigation is required to establish its efficacy and mechanisms.

- Anticancer Potential : Research indicates potential anticancer properties, particularly through modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Endothelial Barrier Integrity

A study examining the effects of 1H-Indazole-5-carboxylic acid, 3-propyl- on endothelial cells demonstrated that activation of the S1P1 receptor resulted in enhanced barrier function. This was evidenced by increased transendothelial electrical resistance (TEER) measurements in cultured endothelial monolayers.

Case Study 2: Immune Modulation

In an experimental model of lymphopenia, administration of the compound led to a significant reduction in peripheral blood lymphocyte counts. This suggests a potential application in conditions where modulation of immune responses is beneficial.

Comparative Analysis with Similar Compounds

| Compound Name | Target Activity | Unique Features |

|---|---|---|

| 1H-Indazole-4-carboxylic acid | Anti-inflammatory | Different substitution pattern affecting reactivity |

| 1H-Indazole-3-carboxylic acid | Antiproliferative | Exhibits stronger anticancer activity |

| 5-Chloro-1H-indazole-3-carboxylic acid | Antimicrobial | Used as a building block for various pharmaceuticals |

The comparative analysis highlights how structural variations influence biological activity. For instance, the substitution pattern in 1H-Indazole-5-carboxylic acid, 3-propyl-, enhances its lipophilicity, potentially improving its interaction with hydrophobic pockets in biological targets .

Eigenschaften

IUPAC Name |

3-propyl-2H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYATZKHOQZWOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.